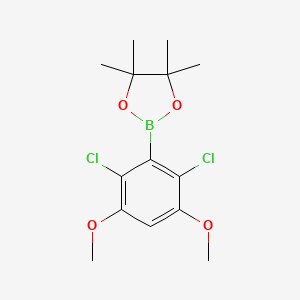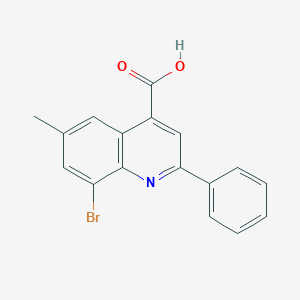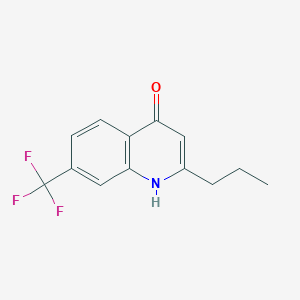
2-Propyl-7-trifluoromethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Propyl-7-trifluoromethyl-4-quinolinol may involve large-scale chemical synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-7-trifluoromethyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
2-Propyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Propyl-7-trifluoromethyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability . This can lead to improved binding affinity to target proteins and enzymes, resulting in more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Propyl-7-trifluoromethyl-4-quinolinol is unique due to the presence of both a propyl group and a trifluoromethyl group on the quinoline ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For example, the propyl group can influence the compound’s solubility and reactivity, while the trifluoromethyl group can enhance its biological activity and metabolic stability .
Eigenschaften
CAS-Nummer |
1070879-98-9 |
|---|---|
Molekularformel |
C13H12F3NO |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-propyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) |
InChI-Schlüssel |
GHKSRVYDGRHSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


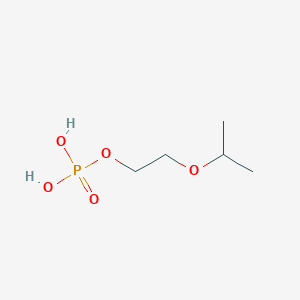

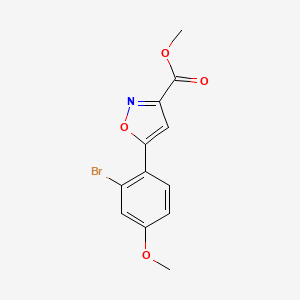
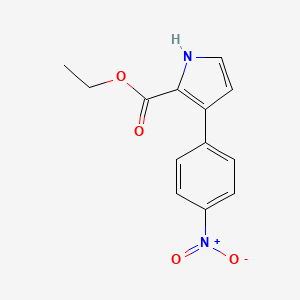
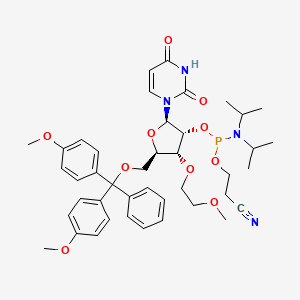
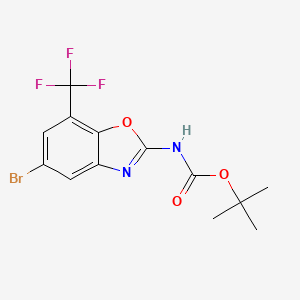

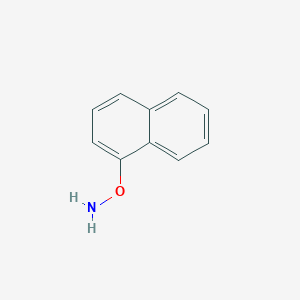
![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
